molecular formula C15H20N4OS2 B269992 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Número de catálogo B269992
Peso molecular: 336.5 g/mol
Clave InChI: JGQYLBIQRXXBQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.

Mecanismo De Acción

TAK-659 exerts its pharmacological effects by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by regulating various downstream signaling molecules, including PLCγ2, AKT, and NF-κB. Inhibition of BTK by TAK-659 leads to the suppression of these signaling pathways, ultimately resulting in the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for various B-cell malignancies. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects reported. However, the limitations of TAK-659 include its relatively short half-life and limited solubility, which may impact its pharmacokinetic and pharmacodynamic properties in vivo.

Direcciones Futuras

Despite the promising preclinical data, more research is needed to evaluate the efficacy and safety of TAK-659 in clinical trials. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of TAK-659 to enhance its clinical efficacy. Additionally, the potential synergistic effects of TAK-659 with other anti-cancer agents should be further explored. Finally, the role of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, should be investigated.

Métodos De Síntesis

The synthesis of TAK-659 involves a multi-step process that begins with the preparation of 4-tert-butyl-2-aminothiazole. This is followed by the reaction of the thiazole with 4,6-dimethyl-2-chloropyrimidine to form the key intermediate, which is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to yield TAK-659. The final product is obtained through purification and isolation procedures.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

Propiedades

Nombre del producto

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Fórmula molecular

C15H20N4OS2

Peso molecular

336.5 g/mol

Nombre IUPAC

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H20N4OS2/c1-9-6-10(2)17-13(16-9)22-8-12(20)19-14-18-11(7-21-14)15(3,4)5/h6-7H,8H2,1-5H3,(H,18,19,20)

Clave InChI

JGQYLBIQRXXBQC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

SMILES canónico

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.